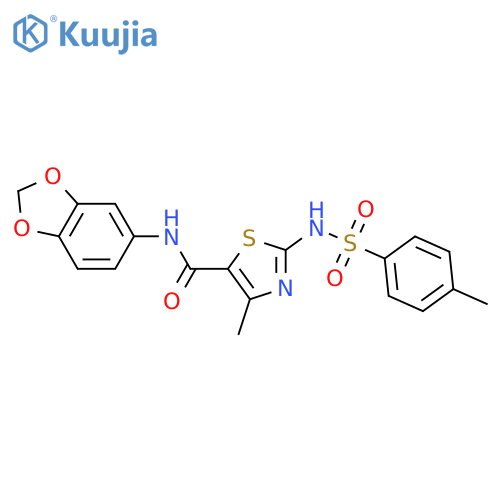

Cas no 941925-57-1 (N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide)

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-Thiazolecarboxamide, n-1,3-benzodioxol-5-yl-4-methyl-2-[[(4-methylphenyl)sulfonyl]amino]-

- N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

- N-(1,3-Benzodioxol-5-yl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide

- N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide

-

- インチ: 1S/C19H17N3O5S2/c1-11-3-6-14(7-4-11)29(24,25)22-19-20-12(2)17(28-19)18(23)21-13-5-8-15-16(9-13)27-10-26-15/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)

- InChIKey: WHUGVZKRNNODKC-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(NC1=NC(C)=C(C(NC2C=CC3=C(C=2)OCO3)=O)S1)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 692

- トポロジー分子極性表面積: 143

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2421-0556-25mg |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide |

941925-57-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2421-0556-20mg |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide |

941925-57-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2421-0556-30mg |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide |

941925-57-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2421-0556-20μmol |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide |

941925-57-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2421-0556-3mg |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide |

941925-57-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2421-0556-10mg |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide |

941925-57-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2421-0556-15mg |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide |

941925-57-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2421-0556-1mg |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide |

941925-57-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2421-0556-2mg |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide |

941925-57-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2421-0556-5μmol |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide |

941925-57-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide 関連文献

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamideに関する追加情報

N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide: A Comprehensive Overview

The compound N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide, identified by the CAS number 941925-57-1, represents a sophisticated organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a thiazole ring, a benzodioxole moiety, and a sulfonamide group. These structural elements contribute to its unique chemical properties and functional versatility.

The molecular architecture of this compound is particularly noteworthy. The 1,3-thiazole ring serves as a central scaffold, providing stability and reactivity. The substitution at position 5 of the thiazole ring with a carboxamide group further enhances its functional diversity. The presence of the benzodioxole moiety introduces aromaticity and potential for hydrogen bonding interactions, which are critical in many biological systems. Additionally, the sulfonamide group at position 2 of the thiazole ring imparts hydrophilic properties, making it suitable for interactions within aqueous environments.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure suggests that it may act as a receptor antagonist or modulator in various signaling pathways. For instance, research has shown that compounds with similar structural motifs exhibit activity against certain enzymes involved in inflammation and neurodegenerative diseases. The sulfonamide group, in particular, has been associated with inhibitory effects on kinase enzymes, which are key targets in cancer therapy.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The construction of the thiazole ring typically involves cyclization reactions under specific conditions, while the substitution patterns are achieved through nucleophilic aromatic substitution or coupling reactions. The incorporation of the benzodioxole moiety requires careful control over reaction conditions to ensure regioselectivity and yield optimization.

In terms of pharmacokinetics, preliminary studies suggest that this compound may exhibit favorable absorption profiles due to its balanced hydrophilic and lipophilic properties. Its solubility in both polar and non-polar solvents makes it suitable for formulation into various drug delivery systems. Furthermore, computational modeling has predicted that this compound may have low toxicity profiles, which is a critical factor for its potential use in therapeutic applications.

The application of this compound extends beyond pharmacology. Its unique electronic properties make it a candidate for use in materials science, particularly in the development of advanced polymers or sensors. The benzodioxole moiety contributes to its optical properties, which could be exploited in light-emitting materials or photovoltaic devices.

In conclusion, N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide is a multifaceted compound with promising applications across diverse fields. Its intricate structure provides a foundation for exploring novel chemical reactions and biological interactions. As research continues to uncover its full potential, this compound stands as a testament to the ingenuity of modern chemical synthesis and its impact on advancing science and technology.

941925-57-1 (N-(2H-1,3-benzodioxol-5-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide) 関連製品

- 2580214-61-3(Tert-butyl 3-amino-5-chloro-2-hydroxybenzoate)

- 2649070-82-4(3-Isocyanato-3-methyl-1-(methylsulfanyl)butane)

- 2137866-41-0(4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride)

- 894050-19-2(3-({6-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}methyl)pyridine)

- 2005583-77-5(4-Thiomorpholinecarboxylic acid, 3-(2-oxo-3-butyn-1-yl)-, 1,1-dimethylethyl ester)

- 477886-88-7(2-((Z)-1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}ethylidene)-1-hydrazinecarbothioamide)

- 1804828-74-7(Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate)

- 525570-29-0(4-(2-Chloro-4-fluorobenzyl)oxy-3-methoxybenzaldehyde)

- 130462-63-4(3-(Bromomethyl)aniline)

- 23942-11-2(2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one)